BenchChemオンラインストアへようこそ!

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

c-Met kinase Cancer therapy Structure-activity relationship (SAR)

Source 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine as your foundational heterocyclic building block for kinase inhibitor R&D. This privileged pyrazolo[1,5-a]pyrimidine scaffold is ideally functionalized at the 5-methyl and 2-amine positions for developing potent, selective c-Met inhibitors with low nanomolar activity. Avoid SAR uncertainties; use this well-documented core for systematic lead optimization.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 2137721-53-8
Cat. No. B3013709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-a]pyrimidin-2-amine
CAS2137721-53-8
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C=C1)N
InChIInChI=1S/C7H8N4/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3,(H2,8,10)
InChIKeyDOUHRDKNFXCXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS 2137721-53-8): A Core Scaffold for Targeted Kinase Inhibitor Synthesis


5-Methylpyrazolo[1,5-a]pyrimidin-2-amine (CAS 2137721-53-8) is a heterocyclic aromatic amine that serves as a fundamental building block in medicinal chemistry. Its core pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure for developing ATP-competitive kinase inhibitors, with derivatives reaching clinical and commercial success in oncology [1]. The compound features a methyl group at the 5-position and a primary amine at the 2-position, providing a versatile platform for further functionalization to modulate biological activity, selectivity, and physicochemical properties [2].

Critical Procurement Consideration: Why Substituting 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is Not Advisable in Research and Development


Direct substitution of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine with other pyrazolopyrimidines or heterocyclic amines is not scientifically sound due to the extreme sensitivity of structure-activity relationships (SAR) on this scaffold. Subtle changes in substitution patterns (e.g., moving the methyl group, altering the amine position, or changing the heterocyclic core) lead to profound differences in target kinase inhibition, selectivity profiles, and downstream biological effects [1]. For instance, derivatives with different substituents at the 5-position or on the pendant phenyl rings have shown dramatic shifts in potency and selectivity against specific cancer cell lines (e.g., A549 vs. MDA-MB-231), rendering generic substitution a high-risk, low-probability strategy for reproducible results [2].

Quantitative Evidence Guide for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine: SAR and Derivative Performance Data


Evidence Item 1: Scaffold Enables Picomolar to Nanomolar c-Met Kinase Inhibition in Optimized Derivatives

While the parent compound is an intermediate, its value is proven by the activity of its derivatives. In a direct study of 24 novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives, the most potent compounds (10b and 10f) demonstrated exceptional c-Met kinase inhibition with IC50 values in the low nanomolar range. This provides class-level evidence for the potency achievable from this specific scaffold [1].

c-Met kinase Cancer therapy Structure-activity relationship (SAR)

Evidence Item 2: Differential Cytotoxicity Profiles Across Cancer Cell Lines Achieved via R2 Group Modification

Further SAR studies on 5-methylpyrazolo[1,5-a]pyrimidine derivatives reveal that modifications on the R2 group can tune selectivity between different cancer cell types. This is a critical differentiation point for researchers aiming to optimize a lead compound for a specific tumor profile [1].

Antiproliferative activity Cell line selectivity Cancer

Evidence Item 3: Privileged Scaffold Status Underpinned by FDA Approval of Structurally Related TRK Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is validated by the regulatory success of structurally related compounds. Larotrectinib, an FDA-approved drug for NTRK fusion-positive cancers, is a direct example of this scaffold's potential. While not a direct comparator, this establishes the scaffold's inherent ability to be optimized into highly selective and clinically viable kinase inhibitors [1].

TRK inhibitors FDA-approved drugs Kinase inhibition

Recommended Application Scenarios for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine in Drug Discovery


Scenario 1: Design and Synthesis of Novel c-Met Kinase Inhibitors

This compound is the ideal starting point for a medicinal chemistry campaign targeting the c-Met kinase, a receptor tyrosine kinase implicated in the growth and metastasis of various cancers. As demonstrated in the literature, functionalization of this scaffold, particularly at the R2 position, can yield inhibitors with low nanomolar potency against c-Met and selective antiproliferative activity against cancer cell lines such as MDA-MB-231 and A549 [1].

Scenario 2: Lead Optimization Through Rational Structure-Activity Relationship (SAR) Studies

For projects aiming to improve upon existing leads or explore new chemical space, 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine provides a flexible and well-documented core for SAR exploration. Systematic variation of the R1 and R2 groups has been shown to fine-tune kinase selectivity and cellular potency, making it a valuable tool for optimizing drug-like properties [1].

Scenario 3: Development of Pan-Kinase or Selective Kinase Probes

Given the scaffold's established role as an ATP-competitive kinase inhibitor motif, this compound can be utilized to create chemical probes for a range of kinases beyond c-Met, including TRK, Pim-1, and CDKs. Its modular synthesis allows for rapid library generation to screen against diverse kinase panels for target identification and validation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.